molecular formula C13H16ClN3O3 B5885532 (4-Chloro-3-nitrophenyl)(4-ethylpiperazin-1-yl)methanone

(4-Chloro-3-nitrophenyl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B5885532
M. Wt: 297.74 g/mol
InChI Key: JZYVIDLHOPKODG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (4-Chloro-3-nitrophenyl)(4-ethylpiperazin-1-yl)methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 4-ethylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(4-Chloro-3-nitrophenyl)(4-ethylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Chloro-3-nitrophenyl)(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(4-Chloro-3-nitrophenyl)(4-ethylpiperazin-1-yl)methanone can be compared with similar compounds such as:

These comparisons highlight the importance of structural variations in determining the unique properties and applications of each compound.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3/c1-2-15-5-7-16(8-6-15)13(18)10-3-4-11(14)12(9-10)17(19)20/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYVIDLHOPKODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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